molecular formula C10H15ON<br>C10H15NO B3427925 4-Ethoxyphenethylamine CAS No. 62885-82-9

4-Ethoxyphenethylamine

Cat. No. B3427925
CAS RN: 62885-82-9
M. Wt: 165.23 g/mol
InChI Key: OQIMYLCOTAZDEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethoxyphenethylamine consists of a phenyl ring substituted at the para position with an ethoxy group and at the ortho position with an ethylamine group . The InChI representation of the molecule is InChI=1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3 .


Physical And Chemical Properties Analysis

4-Ethoxyphenethylamine has a molecular weight of 165.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 165.115364102 g/mol . The topological polar surface area of the compound is 35.2 Ų .

Scientific Research Applications

1. Analytical Differentiation and Identification

4-Ethoxyphenethylamine and its isomers can be differentiated using gas chromatography with vapor phase infrared spectrophotometric detection. This technique allows for the identification of these compounds without chemical derivatization, providing a means for distinguishing between various isomers and related compounds (Belal, Awad, Deruiter, & Clark, 2009).

2. Forensic Analysis and Drug Identification

In forensic science, methods have been developed for the analysis of ethoxyphenethylamines related to controlled substances. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared detection (GC-IRD) are used to analyze ring and side chain regioisomers of ethoxyphenethylamines, aiding in the identification and differentiation of these compounds from controlled substances (Abdullah M. Al-Hossaini, Awad, Deruiter, & Clark, 2010).

3. In Vivo Metabolism Studies

Research on the metabolism of phenethylamines like 4-bromo-2,5-dimethoxyphenethylamine in rats has been conducted. These studies are crucial for understanding the metabolic pathways and potential effects of such compounds in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

4. Development of Analytical Methods for Illicit Substances

Efforts have been made to develop analytical methods for detecting phenethylamines in biological samples. For instance, a method for the simultaneous quantitative determination of illicit phenethylamines in hair has been established, which is useful for forensic and toxicological purposes (Nieddu, Burrai, Demontis, Varoni, Baralla, Trignano, & Boatto, 2015).

5. Catalytic Applications in Organic Chemistry

4-Ethoxyphenethylamine derivatives and related compounds find applications in organic chemistry, such as in the synthesis of metal-free and metallophthalocyanines. These complexes have potential applications in various electrochemical technologies (Çakır, Kantekin, Bıyıklıoğlu, & Koca, 2014).

6. Synthesis of Optically Active Compounds

4-Ethoxyphenethylamine derivatives are synthesized for use as chiral building blocks in medicinal chemistry. For instance, optically active 4-methoxy-α-methylphenylethylamine, a derivative, has been synthesized from tyrosine, demonstrating the compound's utility in producing optically active substances (Kohno, A., & Yamada, 1998).

Safety And Hazards

The safety data sheet for 4-Ethoxyphenethylamine indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

2-(4-ethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIMYLCOTAZDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ON, C10H15NO
Record name ephedrine
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DSSTOX Substance ID

DTXSID00971807
Record name 2-(4-Ethoxyphenyl)ethan-1-amine
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenethylamine

CAS RN

62885-82-9, 56370-30-0
Record name 4-Ethoxybenzeneethanamine
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Record name 4-Ethoxyphenethylamine
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Record name Benzeneethanamine, 4-ethoxy-, hydrochloride
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Record name 2-(4-Ethoxyphenyl)ethan-1-amine
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Record name 2-(4-ethoxyphenyl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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